(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride

Chiral pharmacology Enantiomeric potency ratio 5-HT2A receptor

(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride (CAS 1257106-72-1) is an enantiopure chiral α-methylbenzylamine derivative featuring a 3,5-dimethoxy-substituted phenyl ring, supplied as the hydrochloride salt (MW 217.69 g/mol). The compound belongs to the substituted phenethylamine class and is distinguished by a stereogenic center at the α-carbon, with the (R)-configuration conferring specific spatial and electronic properties relevant to asymmetric synthesis and chiral intermediate applications.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
Cat. No. B7889948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)OC)OC)N.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1
InChIKeyYUPSTPMVIYAHMF-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (R)-1-(3,5-Dimethoxyphenyl)ethanamine Hydrochloride: Chiral α-Methylbenzylamine Building Block


(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride (CAS 1257106-72-1) is an enantiopure chiral α-methylbenzylamine derivative featuring a 3,5-dimethoxy-substituted phenyl ring, supplied as the hydrochloride salt (MW 217.69 g/mol) . The compound belongs to the substituted phenethylamine class and is distinguished by a stereogenic center at the α-carbon, with the (R)-configuration conferring specific spatial and electronic properties relevant to asymmetric synthesis and chiral intermediate applications [1]. Commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis, this compound serves as a versatile chiral amine building block for pharmaceutical intermediate synthesis, ligand design, and stereochemical investigations .

Why (R)-1-(3,5-Dimethoxyphenyl)ethanamine Hydrochloride Cannot Be Simply Replaced by Racemic or S-Enantiomer Analogs


Direct substitution of (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride with the racemic mixture, the (S)-enantiomer, or non-α-methylated 3,5-dimethoxyphenethylamine is pharmacologically and synthetically unsound. Published receptor interaction data on the broader class of α-methyl-substituted 3,5-dimethoxyphenethylamines demonstrates that the R-enantiomers function as the eutomers with approximately 2-fold higher potency compared to racemic mixtures, while the S-enantiomers contribute minimally to target activity [1]. Furthermore, the 3,5-dimethoxy substitution pattern produces a receptor interaction profile distinct from the more extensively studied 2,5-dimethoxy regioisomers, with differing 5-HT2A/2C selectivity and metabolic processing pathways [1]. For downstream chiral intermediate applications—particularly in the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a critical intermediate for selective tetrodotoxin-sensitive sodium channel blockers—the (R)-configuration is obligatory; use of racemic or (S) material would introduce an undesired enantiomeric impurity that cannot be removed without costly resolution steps [2].

Quantitative Differentiation Evidence for (R)-1-(3,5-Dimethoxyphenyl)ethanamine Hydrochloride vs. Closest Analogs


R-Enantiomer vs. Racemate: 2-Fold Potency Advantage in α-Methyl-3,5-Dimethoxy Phenethylamine Class

Within the class of α-methyl-substituted 3,5-dimethoxyphenethylamines (3C-scalines), the R-enantiomers consistently behave as the eutomers. A comprehensive review of human pharmacological data concluded that R-enantiomers exhibit approximately 2-fold increased potency compared to the corresponding racemic mixtures, with S-enantiomers contributing only marginally to target receptor activity [1]. This class-level SAR finding establishes that procurement of enantiopure (R)-configured material provides a meaningful potency advantage over the racemate, justifying the additional cost and synthetic effort associated with enantioselective synthesis or chiral resolution.

Chiral pharmacology Enantiomeric potency ratio 5-HT2A receptor Scaline SAR

3,5-Dimethoxy vs. 2,5-Dimethoxy Substitution: Distinct Receptor Interaction and Metabolic Profiles

The 3,5-dimethoxyphenyl substitution pattern produces a receptor interaction profile fundamentally distinct from the more extensively characterized 2,5-dimethoxy regioisomers. Published in vitro data demonstrate that 3,4,5-trisubstituted derivatives (scalines/3C-scalines) exhibit markedly lower affinity at 5-HT2A/2C receptors compared to 2,4,5-trisubstituted phenethylamines, yet certain 4-substituents within the 3,5-dimethoxy series yield compounds equipotent or more potent than their 2,5-dimethoxy counterparts in humans [1]. Additionally, 3,4,5-tri-O-substituted phenethylamines undergo a distinct amino oxidase-based metabolism compared to 2,4,5-tri-O-substituted compounds [1]. This metabolic divergence means that α-methyl introduction has a different impact on in vivo duration within the 3,5-series versus the 2,5-series, making direct regioisomer substitution unpredictable.

Serotonin receptor pharmacology Regioisomer comparison Metabolic stability Psychedelic SAR

Verified Intermediate: (R)-1-(3,5-Dimethoxyphenyl)ethanamine as Precursor to Clinical-Stage Tetrodotoxin-Sensitive Blocker Chiral Intermediate

(R)-1-(3,5-Dimethoxyphenyl)ethanamine serves as a crucial building block for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate for selective tetrodotoxin-sensitive (TTX-S) sodium channel blockers [1]. This downstream intermediate has been successfully incorporated into clinical-stage NK1 receptor antagonists, with reported binding affinities as low as Ki = 0.22 nM at the human recombinant NK1 receptor [2]. The (R)-configuration is obligatory throughout this synthetic pathway; the dimethoxy precursor compound provides a validated entry point into this therapeutically relevant chemical series. In contrast, the S-enantiomer or unsubstituted α-methylbenzylamine lack the 3,5-dimethoxy substitution pattern required for subsequent functional group interconversion to the bis(trifluoromethyl)phenyl derivative.

Chiral intermediate Tetrodotoxin-sensitive sodium channel NK1 antagonist Pain management

Hydrochloride Salt Form: Enhanced Handling and Formulation Reproducibility vs. Free Base

(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride (MW 217.69 g/mol) offers practical advantages over the free base form (MW 181.23 g/mol) for laboratory handling and formulation. The hydrochloride salt is a solid at ambient temperature with defined melting and storage characteristics (recommended storage: room temperature under inert gas), whereas the free base is reported as a colorless to pale yellow liquid with a boiling point of approximately 130 °C at 0.1 Torr . This solid-state form enables more accurate gravimetric dispensing for solution preparation and reduces variability associated with liquid handling of hygroscopic or volatile free amines. Commercial suppliers provide the hydrochloride salt at certified purities of 95% (Bidepharm, Beyotime) to 98% (Leyan) with batch-specific QC documentation . In contrast, procurement of the free base typically yields material at 95% purity without the hygroscopicity and handling benefits conferred by salt formation.

Salt form selection Solid-state properties Weighing accuracy Formulation reproducibility

High-Impact Application Scenarios for (R)-1-(3,5-Dimethoxyphenyl)ethanamine Hydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Pharmacological Profiling of 3,5-Dimethoxyphenethylamine Derivatives at Serotonergic Targets

Investigators conducting receptor binding and functional assays at 5-HT2A, 5-HT2C, and 5-HT1A receptors should procure the enantiopure (R)-hydrochloride salt rather than the racemate or (S)-enantiomer. Published class-level evidence demonstrates that the R-enantiomer is the eutomer with approximately 2-fold higher potency than the racemic mixture, while the S-enantiomer contributes minimally to receptor activation [1]. Using the racemate introduces approximately 50% inactive material that confounds accurate EC50/IC50 determination and may produce misleading SAR conclusions. The hydrochloride salt form further ensures accurate compound weighing and solution preparation, reducing inter-assay variability.

Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine for Tetrodotoxin-Sensitive Sodium Channel Blocker Development

Medicinal chemistry teams pursuing selective TTX-S sodium channel blockers or NK1 receptor antagonists should utilize (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride as the chirality-establishing building block. The dimethoxy-to-bis(trifluoromethyl)phenyl functional group interconversion has literature precedent, and the downstream (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine intermediate has been incorporated into clinical-stage compounds with sub-nanomolar NK1 binding affinity (Ki = 0.22 nM) [2]. The (R)-configuration is obligatory; use of racemic starting material would produce an enantiomeric impurity requiring costly chiral chromatographic separation at the intermediate or final API stage.

Chiral Auxiliary and Ligand Design Leveraging 3,5-Dimethoxy Electronic Effects

For asymmetric catalysis and chiral ligand design, the 3,5-dimethoxy substitution pattern provides distinct electronic properties (enhanced electron density via +M effects at both meta positions) that differ from the more common 2,5-dimethoxy or unsubstituted α-methylbenzylamine scaffolds. The compound has been explicitly described as suitable for hydrogen-bond, aromatic electron-donation, and heteroatom-reactivity studies in ligand design [1]. Researchers developing chiral phosphine ligands or organocatalysts requiring electron-rich aryl substituents with defined (R)-stereochemistry should prioritize this building block over unsubstituted (R)-α-methylbenzylamine, which lacks the electronic tuning capacity of the dimethoxy groups.

Metabolic Stability Studies Comparing 3,5- vs. 2,5-Dimethoxy Phenethylamine Series

The 3,5-dimethoxy-substituted phenethylamines undergo a fundamentally different amino oxidase-based metabolic pathway compared to 2,5-dimethoxy-substituted congeners [1]. Researchers investigating structure-metabolism relationships within the dimethoxyphenethylamine class require authentic, enantiopure (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride as the correct comparator compound. Substitution with the 2,5-regioisomer or the non-α-methylated 3,5-dimethoxyphenethylamine would confound metabolic stability comparisons, as the α-methyl group additionally confers resistance to monoamine oxidase-mediated deamination within the 2,5-series—an effect that may differ in magnitude for the 3,5-series.

Quote Request

Request a Quote for (R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.